
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid
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Overview
Description
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of isoindolinone derivatives. Isoindolinones are important heterocyclic compounds found in various natural products and synthetic biologically active compounds . This compound features a γ-lactam fused with a benzene ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid can be achieved through a series of chemical reactions involving the formation of the isoindolinone core. One common method involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . The reaction typically requires the use of lithium chloride and water in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced isoindolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of isoindolinones, including 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, isoindolinone derivatives have been evaluated for their effects on various cancer cell lines, demonstrating promising results in reducing cell viability and promoting cancer cell death through multiple pathways including the modulation of apoptosis-related proteins .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Synthetic Organic Chemistry
1. Synthesis of Complex Molecules
The structural framework of this compound provides a versatile scaffold for the synthesis of more complex organic molecules. It can be utilized in multi-step synthetic pathways to create novel compounds with potential therapeutic applications. Its ability to undergo various chemical reactions, such as acylation and cyclization, allows chemists to explore diverse synthetic routes .
2. Building Block in Drug Design
Due to its unique functional groups, this compound serves as a valuable building block in the design of new pharmaceuticals. It can be modified to enhance its pharmacokinetic properties or to improve its interaction with biological targets. The exploration of structure-activity relationships (SAR) involving this compound can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Case Studies
1. Research on Anticancer Effects
A notable case study involved the evaluation of isoindolinone derivatives in vitro against human breast cancer cells (MCF-7). The study demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This highlights the potential of this compound as a lead structure for developing new anticancer agents.
2. Antimicrobial Testing
Another case study focused on testing the antimicrobial activity of various isoindolinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments in combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s isoindolinone core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: A similar compound with a methyl group instead of the methylene group.
Indole derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid is unique due to its specific structural features, such as the methylene group and the acetamido moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Biological Activity
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid, also known as Glycine, N-[(1,3-dihydro-1-methylene-3-oxo-2H-isoindol-2-yl)acetyl]-, is a compound with notable biological activity. This article reviews its biological properties, including anti-inflammatory effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C13H12N2O4
- Molar Mass : 260.25 g/mol
- CAS Number : 62100-35-0
Anti-inflammatory Effects
Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, studies on structurally similar compounds have shown their ability to inhibit nitric oxide production in RAW 264.7 cells, a standard model for studying inflammation .
Cytotoxicity and Cell Cycle Arrest
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that it can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve disruption of microtubule dynamics, which is critical for cell division .
Study 1: Cytotoxicity in Cancer Cells
A study conducted on a range of isoindolinone derivatives, including this compound, demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines. The results indicated that the compound's structure plays a crucial role in its bioactivity.
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 15 | HeLa |
Control (Doxorubicin) | 5 | HeLa |
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Low Dose (10 μM) | 100 | 150 |
High Dose (50 μM) | 50 | 80 |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It appears to act on tubulin dynamics and may also interfere with specific protein interactions essential for cancer cell survival .
Properties
CAS No. |
62100-35-0 |
---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-[[2-(1-methylidene-3-oxoisoindol-2-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-9-4-2-3-5-10(9)13(19)15(8)7-11(16)14-6-12(17)18/h2-5H,1,6-7H2,(H,14,16)(H,17,18) |
InChI Key |
ZQTOPLZBDZTTIH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NCC(=O)O |
Origin of Product |
United States |
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